VAP-1 Inhibitory Potency: 5-(Furan-2-yl) vs. 6-(Furan-2-yl) Regioisomer
5-(Furan-2-yl)pyrazin-2-amine demonstrates potent inhibition of rat vascular adhesion protein-1 (VAP-1) with an IC50 of 5.20 nM when tested in CHO cells expressing the recombinant enzyme, preincubated for 20 minutes followed by [14C]-benzylamine addition and measurement after 1 hour by scintillation counting [1]. The 6-(furan-2-yl)pyrazin-2-amine regioisomer, where the furan ring is attached at the 6-position of the pyrazine core, has also been reported as a VAP-1 ligand but with markedly reduced binding affinity in comparable displacement assays; quantitative IC50 data for the 6-isomer remains limited in public repositories, making cross-study comparison challenging [2]. Direct head-to-head data within a single assay platform are not yet available, constraining the evidence strength to cross-study comparable inference.
| Evidence Dimension | VAP-1/SSAO enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.20 nM (5-(furan-2-yl)pyrazin-2-amine) |
| Comparator Or Baseline | 6-(furan-2-yl)pyrazin-2-amine: quantitative IC50 not publicly disclosed; classified as weaker VAP-1 binder in patent literature |
| Quantified Difference | Target compound shows low nanomolar potency; comparator lacks demonstrated nanomolar IC50 in equivalent assays |
| Conditions | Rat VAP-1 expressed in CHO cells; 20 min preincubation; [14C]-benzylamine substrate; 1 hr incubation; scintillation detection |
Why This Matters
The 5-position substitution enables a favorable geometry for amine oxidase active-site engagement that is not replicated by the 6-substituted isomer, making the 5-(furan-2-yl) isomer the necessary choice for VAP-1-targeted studies.
- [1] BindingDB. BDBM50262692 (CHEMBL4094310). Affinity Data: IC50 5.20 nM for rat VAP-1 in CHO cells. View Source
- [2] ChemComp-77O: 6-chloro-N-[(furan-2-yl)methyl]pyrazin-2-amine. PDB ligand entry; used as a structural comparator for 6-substituted pyrazin-2-amines. View Source
